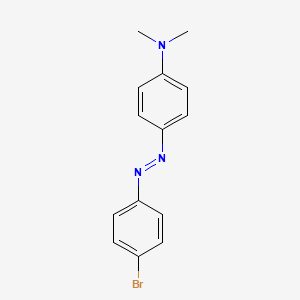

4'-Bromo-4-dimethylaminoazobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100651-80-7 |

|---|---|

Molecular Formula |

C14H14BrN3 |

Molecular Weight |

304.18 g/mol |

IUPAC Name |

4-[(4-bromophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14BrN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |

InChI Key |

GMAYRELXLJMMQU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 4 Dimethylaminoazobenzene and Analogous Azo Compounds

Classical Approaches to Azo Bond Formation

Traditional methods for constructing the azo bridge remain fundamental in organic synthesis, offering reliable pathways to a wide array of azo compounds.

Diazotization and Azo Coupling Reactions

The most common and versatile method for synthesizing asymmetric azo compounds like 4'-Bromo-4-dimethylaminoazobenzene is the diazotization of an aromatic amine followed by an azo coupling reaction. mdpi.comresearchgate.netwikipedia.org This process involves two key steps:

Diazotization: An aromatic amine, in this case, 4-bromoaniline (B143363), is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. slideshare.netnih.gov The resulting 4-bromobenzenediazonium (B8398784) salt is a reactive electrophile.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, which acts as a nucleophile. wikipedia.org For the synthesis of this compound, the coupling partner is N,N-dimethylaniline. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position to the activating group, to form the stable azo compound. wikipedia.orglibretexts.org The reaction is generally faster at a high pH. wikipedia.org

This classical method is widely applicable for producing a vast range of azo dyes with diverse substitution patterns. unb.caresearchgate.net

Wallach Rearrangement and Related Oxidations

The Wallach rearrangement is a strong acid-promoted conversion of azoxybenzenes to hydroxyazobenzenes. wikipedia.org While not a direct route to this compound, it represents a classical transformation within the broader chemistry of azo-related compounds. The reaction involves the rearrangement of an azoxy precursor in the presence of a strong acid, such as sulfuric acid, to yield a hydroxylated azo compound. wikipedia.orgtottori-u.ac.jp The mechanism is complex and believed to involve a dicationic intermediate. wikipedia.org

Related oxidative processes can also lead to the formation of azo compounds. For instance, the oxidation of anilines can produce symmetric azo compounds. researchgate.net

Mills Reaction Pathways

The Mills reaction is another classical method for the synthesis of unsymmetrical azo compounds. mdpi.comresearchgate.net It involves the condensation of an aromatic nitroso compound with a primary aromatic amine, often catalyzed by acetic acid. mdpi.combeilstein-journals.org For the synthesis of this compound, this would entail the reaction of 4-bromonitrosobenzene with N,N-dimethylaniline. The Mills reaction is particularly effective when an electron-poor nitrosobenzene (B162901) reacts with an electron-rich aniline (B41778). d-nb.infonih.gov However, the reaction can sometimes be plagued by the formation of undesired azoxybenzene (B3421426) side-products. nih.gov

Modern Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the formation of azo compounds, including the use of transition metal catalysts.

Oxidative Coupling Methods (e.g., KMnO4/Fe(II)SO4 systems)

Modern oxidative coupling methods provide alternative routes to azo compounds. While specific examples utilizing KMnO4/Fe(II)SO4 for this compound are not prevalent in the reviewed literature, the general principle involves the oxidation of anilines to form the azo linkage. Various oxidizing agents and catalytic systems have been explored for the synthesis of aromatic azo compounds. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for late-stage functionalization of molecules, including the modification of azobenzene (B91143) derivatives. mdpi.comthieme-connect.comresearchgate.net For a pre-existing bromo-substituted azobenzene, the bromine atom serves as a handle for introducing various substituents via reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.netyoutube.com This involves the reaction of the bromoazobenzene with an organoboron compound in the presence of a palladium catalyst. uwindsor.ca

Green Chemistry Approaches in Azobenzene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of azobenzenes to mitigate environmental impact and enhance safety. Traditional methods often involve harsh conditions and the use of hazardous reagents. researchgate.netacs.org Modern approaches, however, prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes.

One prominent green strategy is the direct oxidation of aromatic amines. This method is advantageous due to the wide availability and structural diversity of the starting materials. mdpi.com The use of oxygen as the oxidant is particularly attractive from a green chemistry standpoint as it offers high atom economy and avoids the generation of transition metal-containing waste. researchgate.net Another sustainable approach involves the use of ionic liquids as promoters in diazo coupling reactions. These reactions can be carried out in water, a green solvent, at room temperature and under metal-free conditions, offering excellent yields and simple product isolation. researchgate.net

Supercritical carbon dioxide (SCDD) has also emerged as a green chemical medium for dyeing processes involving azo dyes. nih.govmdpi.comelsevierpure.com This method not only provides strong dyeing performance but also has a low environmental impact. nih.govmdpi.comelsevierpure.com Furthermore, mechanochemistry, or "grindstone chemistry," presents a solvent-free method for the synthesis of azo dyes at room temperature, aligning with the principles of green and sustainable chemistry. researchgate.net

Recent research has also explored the use of electrogenerated samarium diiodide (SmI2) as a catalyst for the reduction of nitrobenzenes to azobenzenes. This one-step synthesis proceeds in high yields under mild conditions and avoids the use of precious metals or hazardous substances, making it a promising sustainable alternative. acs.org

Regioselective Synthesis and Isomer Control

The synthesis of unsymmetrical azobenzenes like this compound requires precise control over the regioselectivity of the reaction to ensure the desired arrangement of substituents on the aromatic rings. Several modern synthetic methods have been developed to achieve this control.

One such method is the Buchwald-Hartwig amination reaction of (pseudo)haloaromatics with arylhydrazines in the presence of atmospheric oxygen. acs.org This one-step approach is highly adaptable and provides good yields for a wide range of substituents. acs.org Another strategy involves a copper-catalyzed C–N coupling reaction. rsc.orgresearchgate.net This method has been developed into an efficient, one-pot tandem Chan–Lam coupling/deprotection/oxidation reaction to produce unsymmetrical azobenzenes without the formation of undesired by-products. rsc.org

The classical Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline derivative, is another important method for synthesizing unsymmetrical azobenzenes. bohrium.comrsc.org The Baeyer–Mills coupling reaction has also been adapted to continuous flow setups, allowing for the efficient and scalable synthesis of non-symmetric azobenzenes. bohrium.com Furthermore, regioselective N-arylation of pyrazoles with substituted nitrobenzenes has been demonstrated as a practical route to unsymmetrical dialkyl-arylpyrazoles, a class of compounds analogous in their synthetic challenge to unsymmetrical azobenzenes. nih.gov

Optimization and Methodological Refinement of Synthetic Pathways

Optimizing synthetic pathways is crucial for improving the efficiency, yield, and purity of the final product. For the synthesis of this compound and its analogs, this involves fine-tuning reaction conditions such as temperature, pH, and the choice of catalysts and reagents.

In the diazotization-coupling reaction, a common method for azo dye synthesis, the reaction temperature is typically maintained at 0–5 °C to ensure the stability of the diazonium salt. mdpi.comunb.ca The pH of the reaction medium is also a critical parameter that influences the coupling process. bohrium.comrsc.org

The choice of catalyst and oxidizing or reducing agents plays a significant role in the outcome of the synthesis. For instance, in the direct oxidation of anilines, catalysts like copper bromide (CuBr) have been shown to be effective. bohrium.com For the reduction of nitroaromatics, Fe and N co-doped mesoporous carbon has been used as a heterogeneous catalyst to achieve high selectivity. mdpi.com The use of trichloroisocyanuric acid (TCCA) as an oxidizing agent for phenylhydrazine (B124118) compounds has also been reported to give high yields under mild conditions. mdpi.com

The following table summarizes some of the synthetic approaches and key optimization parameters for azo compounds:

| Synthetic Method | Key Features | Optimization Parameters | References |

| Diazotization-Coupling | Two-step reaction involving formation of a diazonium salt followed by coupling with an aromatic compound. | Temperature (0-5 °C), pH | mdpi.comunb.ca |

| Direct Oxidation of Anilines | Uses an oxidizing agent to directly form the azo linkage from two aniline molecules. | Catalyst (e.g., CuBr), Oxidant (e.g., O2) | researchgate.netbohrium.com |

| Buchwald-Hartwig Amination | One-step reaction of (pseudo)haloaromatics with arylhydrazines. | Ligand (e.g., BINAP), Oxygen atmosphere | acs.org |

| Copper-Catalyzed C-N Coupling | Tandem Chan-Lam coupling/deprotection/oxidation reaction. | Catalyst system, Reaction conditions | rsc.org |

| Reduction of Nitroaromatics | Catalytic reduction of nitro compounds to form the azo linkage. | Catalyst (e.g., SmI2, NMC-Fe), Reducing agent | acs.orgmdpi.com |

| Baeyer-Mills Reaction | Condensation of an aromatic nitroso compound with an aniline derivative. | Continuous flow setup for scalability | bohrium.com |

Advanced Spectroscopic Characterization of 4 Bromo 4 Dimethylaminoazobenzene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electron distribution and photophysical behavior of 4'-Bromo-4-dimethylaminoazobenzene, a molecule designed with both an electron-donating group (dimethylamino) and an electron-withdrawing group (bromo).

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For azobenzene (B91143) derivatives like this compound, two characteristic electronic transitions are of primary interest. libretexts.org

π-π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the conjugated π-system of the aromatic rings and the azo bridge (-N=N-). This transition typically results in a strong absorption band, often denoted as the K-band. For substituted azobenzenes, this peak is usually observed in the UV or near-visible region.

n-π* Transition: This is a lower-energy transition where a non-bonding electron (from the lone pairs on the nitrogen atoms of the azo group) is promoted to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, leading to a much weaker absorption band (R-band) at a longer wavelength compared to the π-π* transition. libretexts.org

In this compound, the presence of the powerful electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing bromo group (-Br) creates a "push-pull" system. This configuration significantly influences the electronic transitions, typically causing a red-shift (bathochromic shift) of the absorption bands to longer wavelengths compared to unsubstituted azobenzene. The intense π-π* transition is expected to be in the violet-blue region of the spectrum, while the weak n-π* transition would appear at an even longer wavelength.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Orbital Origin |

| π-π | ~410-430 nm | High (~20,000-30,000 M⁻¹cm⁻¹) | HOMO to LUMO |

| n-π | ~480-520 nm | Low (<1,000 M⁻¹cm⁻¹) | n to π* |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many organic molecules fluoresce, azobenzene derivatives are generally known for having very low to negligible fluorescence quantum yields. This is because the absorbed energy is efficiently dissipated through non-radiative pathways, primarily the rapid trans-cis photoisomerization around the central -N=N- double bond.

Upon excitation, the molecule quickly converts from the stable trans isomer to the less stable cis isomer. This isomerization process is an extremely efficient de-excitation channel that outcompetes fluorescence emission. Therefore, it is expected that this compound would exhibit very weak fluorescence. Any observed emission would likely be highly dependent on the solvent environment and temperature, which can influence the efficiency of the photoisomerization process. The study of related fluorescent molecules, such as chalcones with dimethylamino groups, shows that intramolecular charge transfer (ICT) can lead to emission, but in azobenzenes, this is typically quenched by isomerization. nih.gov

High-Resolution Mass Spectrometry for Molecular Structure and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and assessing the purity of a synthesized compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision.

For this compound, HRMS would be used to verify its molecular formula, C₁₄H₁₄BrN₃. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) in the mass spectrum for the molecular ion [M]⁺ and any bromine-containing fragments, with a roughly 1:1 intensity ratio.

The exact (monoisotopic) mass of this compound is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ⁷⁹Br). An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for [C₁₄H₁₄BrN₃ + H]⁺

| Ion Formula | Isotope | Theoretical m/z | Relative Abundance |

| [C₁₄H₁₅⁷⁹BrN₃]⁺ | M | 316.0447 | 100.0% |

| [C₁₄H₁₅⁸¹BrN₃]⁺ | M+2 | 318.0427 | 97.3% |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

For this compound, a single-crystal XRD analysis would be expected to confirm several key structural features:

Isomer Configuration: The analysis would definitively show the configuration of the azo bridge, which is expected to be the more thermodynamically stable trans isomer in the crystalline state.

Molecular Geometry: It would provide precise measurements of the C-N, N=N, C-C, and C-Br bond lengths and the angles within the aromatic rings and the azo linkage.

Planarity: The dihedral angle between the two phenyl rings would be determined. While the conjugated system favors planarity, steric hindrance can cause some twisting.

Crystal Packing: The study would reveal intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules are arranged in the crystal.

Based on studies of similar organic molecules like 4-bromo-4'-chloro benzylidene aniline (B41778), it is anticipated that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z (molecules/unit cell) | 4 |

| N=N bond length (Å) | ~1.25 |

| Dihedral Angle (ring-to-ring) | ~5-20° |

Photochemical and Photophysical Phenomena of 4 Bromo 4 Dimethylaminoazobenzene

Photoisomerization Dynamics (Cis-Trans Interconversion)

The hallmark of azobenzene (B91143) photochemistry is the reversible isomerization between its two geometric isomers: the thermodynamically stable trans (or E) form and the metastable cis (or Z) form. This process involves significant changes in molecular geometry and electronic properties, making it a powerful mechanism for controlling molecular systems with light.

UV-Light Induced Trans-to-Cis Isomerization

Irradiation of the trans-4'-Bromo-4-dimethylaminoazobenzene isomer with ultraviolet (UV) light, typically in the wavelength range corresponding to its strong π-π* absorption band, induces a transformation to the cis isomer. citedrive.com This process is highly efficient and occurs on an ultrafast timescale. The π-π* transition populates an excited electronic state where the rotational barrier around the N=N bond is significantly reduced, facilitating the geometric change. For push-pull azobenzenes, this absorption is often red-shifted compared to unsubstituted azobenzene due to the intramolecular charge transfer (ICT) character of the transition. acs.org

Visible-Light or Thermal Cis-to-Trans Reversion

The less stable cis isomer can revert to the trans form through two primary pathways: absorption of visible light or thermal relaxation in the dark. citedrive.com Irradiation with light of a wavelength corresponding to the n-π* absorption band of the cis isomer, which is typically in the visible region of the spectrum, can drive the molecule back to the trans state. citedrive.com

Alternatively, the cis isomer can thermally isomerize back to the more stable trans form. The rate of this thermal process is highly dependent on the substitution pattern of the azobenzene core and the surrounding environment, such as the solvent polarity. For many azobenzenes, the thermal relaxation from the cis to the trans isomer is a much slower process, with half-lives that can range from milliseconds to days. citedrive.com

Kinetics and Mechanisms of Photoisomerization

The kinetics of the cis-to-trans thermal isomerization in push-pull azobenzenes are particularly sensitive to the solvent environment. Studies on related donor-acceptor substituted azobenzenes have shown that polar solvents can accelerate the rate of thermal isomerization. This is often attributed to the stabilization of a polar transition state.

Two primary mechanisms have been proposed for the thermal cis-to-trans isomerization:

Rotation: This mechanism involves a rotation around the N=N double bond, passing through a transition state with a significant degree of charge separation. This pathway is generally favored in polar solvents that can stabilize the polar transition state.

Inversion: This pathway involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp2 to sp. rsc.org This mechanism is typically less sensitive to solvent polarity.

For push-pull systems like 4'-Bromo-4-dimethylaminoazobenzene, the rotational mechanism is often considered to be a significant contributor to the isomerization process, especially in polar media. The kinetics of both the photo-induced and thermal isomerization processes can be monitored using techniques like UV-Vis spectroscopy, where the distinct absorption spectra of the trans and cis isomers allow for their quantification over time.

| Process | Typical Wavelength | General Kinetic Observations | Primary Mechanism |

| trans-to-cis Photoisomerization | UV light (π-π* transition) | Ultrafast (picoseconds) | Rotation in the excited state |

| cis-to-trans Photoisomerization | Visible light (n-π* transition) | Fast | Rotation in the excited state |

| cis-to-trans Thermal Isomerization | Not applicable | Slower (milliseconds to hours), solvent-dependent | Rotation or Inversion |

Excited State Processes and Relaxation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation processes are complex and involve several competing pathways that ultimately dictate the efficiency of photoisomerization and other photophysical phenomena.

Internal Conversion Mechanisms (e.g., Conical Intersections)

Following excitation, the molecule rapidly relaxes through a process called internal conversion, moving from a higher electronic state to a lower one of the same spin multiplicity (e.g., from S2 to S1). This process is often mediated by conical intersections , which are points on the potential energy surface where two electronic states become degenerate. These intersections provide highly efficient funnels for non-radiative decay. For azobenzenes, the isomerization from the excited state back to the ground state is thought to proceed through such conical intersections, which directs the molecule into either the cis or trans ground state geometry. The specific topology of these conical intersections is influenced by the push-pull nature of the substituents. nih.gov

Intersystem Crossing and Triplet State Formation

Another possible de-excitation pathway is intersystem crossing (ISC) , a spin-forbidden transition from a singlet excited state (S1) to a triplet excited state (T1). The presence of the heavy bromine atom in this compound can enhance the probability of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. The population of the triplet state can open up different relaxation and reaction channels, including phosphorescence (emission of light from the triplet state) or triplet-state mediated chemistry. However, for many azobenzenes, the isomerization process is so rapid that intersystem crossing is often a minor pathway. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are crucial for elucidating the complex interplay and timescales of these excited-state processes. rsc.org

| Excited State Process | Description | Typical Timescale | Relevance to this compound |

| Internal Conversion | Non-radiative decay between singlet states (e.g., S2 → S1). | Femtoseconds to picoseconds | Primary relaxation pathway following photoexcitation. |

| Conical Intersection | Funnel for rapid decay from excited to ground state, directing isomerization. | Ultrafast | Key to the high efficiency of photoisomerization. |

| Intersystem Crossing | Transition from a singlet to a triplet excited state (S1 → T1). | Picoseconds to nanoseconds | Potentially enhanced by the bromine atom, but may be outcompeted by rapid isomerization. |

Fluorescence and Phosphorescence Emission Characteristics

Azobenzene and its simple derivatives are known for their very low fluorescence quantum yields, a characteristic attributed to the highly efficient trans-cis photoisomerization process that serves as a rapid non-radiative decay channel for the excited state. rsc.orgnih.gov However, the introduction of "push-pull" substituents, such as an electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-withdrawing group (the bromo group, -Br) at the 4 and 4' positions respectively, can modify the photophysical properties. These substitutions lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.

While specific fluorescence quantum yield (Φf) and lifetime (τf) data for this compound are not extensively documented in readily available literature, the behavior of analogous push-pull dyes provides significant insight. For instance, many push-pull systems exhibit dual fluorescence, where emission can occur from both a locally excited (LE) state and the ICT state. arxiv.orgresearchgate.net The emission from the ICT state is typically characterized by a large Stokes shift and is highly sensitive to solvent polarity, showing a bathochromic (red) shift with increasing solvent polarity. rsc.orgmdpi.com

In the case of this compound, any observed fluorescence would likely be weak and originate from the ICT state, especially in polar solvents. The efficiency of fluorescence is generally in competition with the non-radiative decay pathways, including photoisomerization and internal conversion. nih.gov

Phosphorescence in azobenzene derivatives is also generally inefficient at room temperature in fluid solutions. This is due to the rapid deactivation of the excited singlet state via isomerization, which outcompetes intersystem crossing (ISC) to the triplet state. While the triplet state is involved in sensitized isomerization, direct phosphorescence emission is rarely observed under these conditions. acs.org

Table 1: General Photophysical Characteristics of Push-Pull Azobenzene Derivatives This table presents typical values and characteristics for analogous push-pull azobenzene systems, as specific data for this compound is not available.

| Property | Typical Observation in Push-Pull Azobenzenes | Influencing Factors |

| Fluorescence | Generally weak; may exhibit dual fluorescence (LE and ICT bands). | Solvent polarity, temperature, molecular rigidity. |

| Fluorescence Quantum Yield (Φf) | Low (typically < 0.1). | Efficiency of photoisomerization and other non-radiative pathways. |

| Stokes Shift | Often large, particularly for the ICT emission band. | Solvent polarity, strength of donor/acceptor groups. |

| Phosphorescence | Not typically observed in fluid solution at room temperature. | Efficient singlet state deactivation, low ISC yield. |

Intramolecular Charge Transfer (ICT) Mechanisms

The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom in this compound makes it a classic example of a push-pull system. Upon absorption of light, there is a significant redistribution of electron density from the donor to the acceptor end of the molecule, creating an intramolecular charge transfer (ICT) excited state. The mechanism and geometry of this ICT state are typically described by two main models: the Twisted Intramolecular Charge Transfer (TICT) model and the Planar Intramolecular Charge Transfer (PICT) model.

Twisted Intramolecular Charge Transfer (TICT) Models

The TICT model, originally proposed for 4-(dimethylamino)benzonitrile (B74231) (DMABN), posits that full charge separation in the excited state is achieved through a conformational change. researchgate.net According to this model, the molecule is initially excited to a locally excited (LE) state which is planar. Subsequently, rotation around the single bond connecting the dimethylamino group to the phenyl ring occurs. This twisting motion leads to the decoupling of the p-orbitals of the donor group from the aromatic π-system, which facilitates a more complete charge transfer and stabilizes the highly polar ICT state. arxiv.orgmdpi.com

For this compound, the TICT model would involve the twisting of the C-N bond of the dimethylamino group. This process would be highly dependent on the solvent's ability to stabilize the resulting large dipole moment of the twisted state. In polar solvents, the formation of the TICT state is energetically favorable and can serve as a non-radiative decay channel or, in some cases, lead to a distinct, red-shifted fluorescence band. rsc.org

Planar Intramolecular Charge Transfer (PICT) Models

In contrast to the TICT model, the PICT model suggests that the charge transfer state can be formed without significant twisting of the donor or acceptor groups, maintaining a largely planar molecular geometry. In this model, the ICT state is considered a resonance structure of the excited state, and its formation does not require breaking the conjugation through bond rotation.

For certain molecules, computational and experimental evidence suggests that while some degree of bond length alternation and minor planar distortions occur, a fully twisted geometry is not a prerequisite for the formation of the emissive ICT state. The debate between the TICT and PICT models is ongoing and can be system-dependent. For push-pull azobenzenes, it is conceivable that the excited state dynamics involve contributions from both planar and twisted geometries, with the potential energy surface dictating the most probable relaxation pathway. arxiv.org

Photochemical Reactivity and Degradation Mechanisms

Photolytic Decomposition Pathways

While azobenzenes are valued for their reversible photoisomerization, prolonged or high-energy irradiation, particularly with UV light, can lead to irreversible photochemical degradation. mdpi.com The azo group (-N=N-) is the most reactive site in the molecule. The primary photolytic decomposition pathway for azobenzenes involves the homolytic cleavage of the carbon-nitrogen bonds flanking the azo group. researchgate.net

Upon UV irradiation, this compound can decompose into various radical species. The likely initial step is the cleavage of the Ph-N bonds, which would generate phenyl-type and diazenyl radicals. These highly reactive intermediates can then undergo a variety of secondary reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of substituted anilines (e.g., 4-bromoaniline (B143363) and N,N-dimethyl-p-phenylenediamine) and other reduced species. researchgate.net

Radical Recombination: Radicals can recombine to form a variety of polymeric or dimeric products. core.ac.uk

Reactions with Solvent: If the solvent is reactive, solvent-derived radicals can be formed, leading to the incorporation of solvent fragments into the final degradation products. researchgate.net

Studies on other azo dyes have also identified hydroxylation of the aromatic rings as a potential degradation pathway, particularly in the presence of reactive oxygen species generated under aerobic irradiation conditions. researchgate.net

Influence of Solvent and Environmental Conditions on Photochemical Stability

The photochemical stability of this compound is significantly influenced by its surrounding environment. Key factors include the solvent, the presence of oxygen, and the pH of the medium.

Solvent Polarity and Viscosity: The polarity of the solvent can affect the rates of both photoisomerization and photodegradation. Polar solvents can stabilize charged intermediates formed during decomposition, potentially accelerating degradation pathways. nih.gov Solvent viscosity can also play a role by affecting the rate of molecular motions, such as the rotations involved in isomerization and the diffusion of radical fragments during decomposition.

Presence of Oxygen: Molecular oxygen can participate in the photodegradation process. It can quench the excited triplet state of the azobenzene, which might otherwise lead to isomerization, and can react with radical intermediates to form peroxy radicals, initiating complex auto-oxidation chain reactions. This can lead to a different set of degradation products compared to anaerobic conditions. acs.org

pH: The pH of the solution can influence the protonation state of the dimethylamino group. In acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, which eliminates its electron-donating character. This change drastically alters the electronic structure of the molecule, affecting its absorption spectrum, photoisomerization efficiency, and susceptibility to degradation.

Table 2: Summary of Factors Influencing Photochemical Stability

| Factor | Influence on this compound Stability |

| Irradiation Wavelength/Intensity | Higher energy (UV) light and higher intensity increase the rate of photolytic decomposition. mdpi.com |

| Solvent Type | Polar solvents can stabilize polar intermediates, potentially altering degradation rates. Solvents capable of hydrogen donation can participate in radical quenching. nih.gov |

| Dissolved Oxygen | Can promote degradation through reactions with excited states and radical intermediates. acs.org |

| pH | Affects the protonation state of the dimethylamino group, altering the electronic properties and photochemical pathways of the molecule. |

Role of Substituents in Modulating Photophysical Properties

The photophysical properties of azobenzene derivatives are profoundly influenced by the nature and position of substituents on their aromatic rings. In the case of this compound, the molecule possesses a classic "push-pull" electronic structure. The dimethylamino group (-N(CH₃)₂) at the 4-position acts as a strong electron-donating group (the "push"), while the bromo group (-Br) at the 4'-position serves as a weak electron-withdrawing group (the "pull"). This arrangement significantly modulates the electronic transitions and, consequently, the photochemical and photophysical behavior of the molecule compared to unsubstituted azobenzene.

The electron-donating dimethylamino group increases the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing bromo group lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap typically results in a bathochromic (red) shift of the intense π-π* absorption band, moving it to longer wavelengths in the visible spectrum. This is a well-documented phenomenon in push-pull azobenzenes. For instance, related compounds like 4-nitro-4'-dimethylaminoazobenzene exhibit significant red-shifts in their absorption spectra.

The nature of the substituents also plays a crucial role in the efficiency of the trans to cis photoisomerization and the rate of the subsequent thermal cis to trans relaxation. The push-pull configuration can influence the energy landscape of the excited states, affecting the quantum yield of photoisomerization. Furthermore, the electronic character of the substituents can impact the stability of the cis-isomer and the energy barrier for thermal reversion to the more stable trans-isomer. Generally, push-pull systems can lead to faster thermal relaxation rates compared to unsubstituted azobenzene.

While specific experimental data for this compound is not available, the table below provides a conceptual framework illustrating how its properties might compare to other relevant azobenzene derivatives, based on established principles of substituent effects.

| Compound Name | 4-Position Substituent (Push) | 4'-Position Substituent (Pull) | Expected π-π* λmax Shift (relative to Azobenzene) | Expected Thermal Relaxation Rate (relative to Azobenzene) |

| Azobenzene | -H | -H | Baseline | Baseline |

| 4-Dimethylaminoazobenzene | -N(CH₃)₂ | -H | Red-Shifted | Faster |

| 4'-Bromoazobenzene | -H | -Br | Slightly Red-Shifted | Similar to Baseline |

| This compound | -N(CH₃)₂ | -Br | Significantly Red-Shifted | Expected to be Faster |

| 4-Nitro-4'-dimethylaminoazobenzene | -N(CH₃)₂ | -NO₂ | Very Significantly Red-Shifted | Much Faster |

This table is illustrative and based on established chemical principles. Actual experimental values are required for a precise comparison.

Electrochemical Behavior and Redox Properties of 4 Bromo 4 Dimethylaminoazobenzene

Electrochemical Oxidation Potentials and Pathways

While detailed studies on the specific electrochemical oxidation of 4'-Bromo-4-dimethylaminoazobenzene are not extensively documented in the provided search results, general principles of azobenzene (B91143) chemistry suggest that oxidation would likely involve the dimethylamino group and the azo bridge. For comparison, studies on 4,4'-disubstituted amino-azobenzenes have shown that these compounds can undergo a stable two-electron oxidation to form a quinoidal structure. nih.gov This process is often reversible and proceeds through a radical cation intermediate. nih.gov The initial step in the anodic oxidation of similar compounds, such as 4-dimethylaminoantipyrine, is a quasi-reversible electron transfer from the lone-pair electrons on the dimethylamino-nitrogen atom to form a cation radical. Current time information in Pasuruan, ID.

Electrochemical Reduction Potentials and Pathways

The electrochemical reduction of this compound primarily centers on the azo (-N=N-) linkage. The reduction process is significantly influenced by the pH of the medium. nist.gov In acidic solutions (pH < 4), the azo group undergoes a four-electron reduction. nist.gov Conversely, in more basic environments (pH > 4), the reduction proceeds via a two-electron pathway. nist.gov This pH-dependent mechanism is a characteristic feature of many aromatic azo compounds. The peak potentials for the reduction of 2'-halogenated derivatives of N,N-dimethyl-4-aminoazobenzene, a class to which the target compound belongs, have been observed to shift towards more negative values as the pH increases. nist.gov

Voltammetric Studies

Voltammetric methods have been instrumental in characterizing the electrochemical properties of this compound and its analogues.

Cyclic Voltammetry

Cyclic voltammetry (CV) has been a key technique for investigating the electrochemical behavior of halogenated N,N-dimethyl-4-aminoazobenzene derivatives. nist.gov This method allows for the determination of diffusion coefficients and the investigation of adsorption phenomena at the electrode surface. nist.gov For related compounds, CV studies have helped in understanding the electron transfer kinetics and the stability of reaction intermediates. nih.gov The peak-to-peak separation in cyclic voltammograms can provide insights into the redox behavior of the molecule. nih.gov

Adsorptive Square Wave Voltammetry

Information regarding the specific application of adsorptive square wave voltammetry to this compound is not available in the provided search results. However, it is noted that related compounds can be quantitatively determined using differential pulse polarography (DPP), a technique closely related to square wave voltammetry, with detection limits in the micromolar to nanomolar range. nist.gov

Elucidation of Electrochemical Reaction Mechanisms and Intermediates

The electrochemical reduction of the azo linkage in derivatives of N,N-dimethyl-4-aminoazobenzene is the primary reaction pathway studied. nist.gov The mechanism is pH-dependent, involving either a two-electron or a four-electron transfer. nist.gov The standard rate constants for the electron transfer have been determined, taking into account the influence of adsorption at the electrode surface. nist.gov While the formation of specific intermediates for this compound is not explicitly detailed, the reduction of azobenzenes typically proceeds through a hydrazo derivative. In some cases, particularly with aromatic halides, the initial reduction can lead to the formation of a radical anion, which can then undergo further reactions. The study of related compounds suggests that the primary radical cation formed during oxidation can undergo deprotonation followed by radical-radical coupling.

Theoretical and Computational Investigations of 4 Bromo 4 Dimethylaminoazobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of medium-sized organic molecules like 4'-Bromo-4-dimethylaminoazobenzene. Its balance between computational cost and accuracy makes it well-suited for a comprehensive analysis of the molecule's geometry, electronic structure, and spectroscopic features.

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. The process involves a geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. These calculations typically predict a trans- and cis-isomer for the azobenzene (B91143) core, with the trans-isomer being the thermodynamically more stable form due to reduced steric hindrance.

| Parameter | Predicted Value |

|---|---|

| N=N Bond Length | ~1.25 Å |

| C-N (azo) Bond Length | ~1.43 Å |

| C-Br Bond Length | ~1.91 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| Dihedral Angle (C-N=N-C) | ~180° |

Electronic Structure Analysis (e.g., Electron Densities, Molecular Orbitals)

The electronic properties of this compound are of significant interest due to the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromo group, mediated by the photoswitchable azobenzene core. DFT calculations provide a detailed picture of the electronic structure through the analysis of electron densities and molecular orbitals.

The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich dimethylaminophenyl moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed over the π-system of the azobenzene bridge and the bromophenyl ring. This spatial separation of the HOMO and LUMO is characteristic of a push-pull system and is responsible for the molecule's significant intramolecular charge transfer (ICT) character upon electronic excitation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's color and reactivity.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | 3.0 to 3.5 eV |

| Dipole Moment | ~4-6 D |

Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis, NMR)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, DFT can generate theoretical IR and Raman spectra. These calculations help in the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic N=N stretching vibration of the azo group and the C-H, C-N, and C-Br stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra. For this compound, the calculations typically show two main absorption bands in the UV-Vis region. The intense band at longer wavelengths (in the visible region) is assigned to the π→π* transition, which has significant charge-transfer character. A weaker band at shorter wavelengths is attributed to the n→π* transition, localized on the azo group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict the chemical shifts of the hydrogen and carbon atoms in the molecule, providing valuable information for the structural elucidation and confirmation of the compound's identity.

Ab Initio and Other High-Level Quantum Chemical Calculations

For a more accurate description of certain molecular properties, particularly those involving excited states and photochemical reactions, ab initio and other high-level quantum chemical methods are employed. These methods, while computationally more demanding than DFT, are based on first principles and can provide benchmark results.

Characterization of Excited States and Conical Intersections

The photoisomerization of azobenzenes, the light-induced conversion between the trans and cis isomers, is a key process that is studied in detail using high-level calculations. These methods can accurately map the potential energy surfaces of the ground and excited electronic states.

Upon absorption of light, the molecule is promoted to an excited state. The subsequent relaxation back to the ground state can lead to either the original or the isomerized form. The efficiency of this process is governed by the topology of the potential energy surfaces and the presence of conical intersections, which are points of degeneracy between two electronic states that facilitate rapid, non-radiative decay. Ab initio calculations are crucial for locating and characterizing these conical intersections, which are key to understanding the ultrafast nature of the photoisomerization process.

Simulation of Photochemical Reaction Mechanisms

To gain a dynamic picture of the photoisomerization process, ab initio molecular dynamics (AIMD) simulations can be performed. These simulations model the motion of the atoms in the molecule over time as it evolves on the excited-state potential energy surface.

AIMD simulations can reveal the detailed mechanistic pathways of the trans-to-cis and cis-to-trans isomerization. For azobenzenes, two main mechanisms are typically considered: rotation around the N=N double bond and inversion at one of the nitrogen atoms. High-level simulations can help to determine which of these pathways is dominant for this compound and how the substituents influence the reaction dynamics. These simulations provide a molecular-level movie of the photochemical reaction, offering insights that are not directly accessible through experiments.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Theoretical and computational investigations into this compound provide significant insights into its electronic properties and reactivity. Central to this understanding is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

In molecules structurally similar to this compound, such as p-Dimethylaminoazobenzene, the HOMO is typically localized over the electron-donating dimethylamino group and the adjacent phenyl ring, while the LUMO is distributed over the azo bridge and the other phenyl ring. The introduction of a bromine atom, an electron-withdrawing group, at the 4'-position is expected to influence the energy and distribution of these orbitals, particularly the LUMO.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. youtube.com A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. youtube.com Computational studies using Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. For analogous azo compounds, these calculations reveal how substituent changes modulate the energy gap.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -2.58 |

| Energy Gap (ΔE) | 3.07 |

Note: The data presented is for the related compound p-Dimethylaminoazobenzene, as detailed computational results for this compound were not available in the cited literature. The bromine substituent would likely lower the LUMO energy and slightly decrease the energy gap.

Correlation with Electronic Transitions and Redox Potentials

The HOMO-LUMO energy gap is directly correlated with the electronic transitions of the molecule. The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can be observed using UV-Visible spectroscopy. A smaller energy gap typically results in a bathochromic (red) shift, meaning the molecule absorbs light at a longer wavelength. The primary electronic transition in molecules like this compound is the π → π* transition, associated with the delocalized π-electron system of the azobenzene core.

Furthermore, the energies of the frontier orbitals are related to the molecule's redox potentials.

Ionization Potential (I): The energy required to remove an electron from the HOMO. A higher HOMO energy corresponds to a lower ionization potential, making the molecule easier to oxidize. It can be approximated by the equation: I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO. A lower LUMO energy corresponds to a higher electron affinity, making the molecule easier to reduce. It can be approximated by: A ≈ -ELUMO.

These relationships allow for the theoretical prediction of how the compound will behave in electrochemical environments. The electron-withdrawing nature of the bromine atom in this compound is expected to lower the LUMO energy, thereby increasing its electron affinity and making it more susceptible to reduction compared to its non-brominated counterpart.

Assessment of Intramolecular Charge Transfer Character

The structure of this compound, featuring a strong electron-donating group (dimethylamino) and an electron-withdrawing group (bromo) connected by a conjugated π-system, is characteristic of a "push-pull" molecule. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation.

When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. As the HOMO is largely located on the dimethylamino-phenyl moiety (the "push" part) and the LUMO extends over the bromo-phenyl moiety (the "pull" part), this electronic transition results in a significant transfer of electron density from the donor end of the molecule to the acceptor end. This ICT character is fundamental to the solvatochromic and non-linear optical properties observed in similar dyes. Computational analysis of the electron density distribution in the ground and first excited states can quantify the extent of this charge transfer. The significant change in dipole moment between the ground and excited states is a hallmark of a strong ICT process.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. Current time information in Boston, MA, US. The MESP map displays regions of varying electrostatic potential on the molecule's surface.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the nitrogen atoms of the azo group and the dimethylamino group due to the presence of lone pairs of electrons.

Positive Potential Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential. researchgate.net

The MESP analysis for this compound would highlight the azo bridge and the dimethylamino nitrogen as the primary sites for interaction with electrophiles or for protonation. Conversely, the map can identify electron-poor regions that might be targeted by nucleophiles. This predictive capability is invaluable for understanding intermolecular interactions and potential reaction mechanisms. Current time information in Boston, MA, US.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Dimethylamino Group (N atom) | Strongly Negative | Site for Electrophilic Attack / Protonation |

| Azo Bridge (-N=N-) | Negative | Site for Electrophilic Attack |

| Bromo-substituted Phenyl Ring | Slightly Negative to Neutral | Modulated by Br atom |

| Hydrogen Atoms | Positive | Potential for H-bonding |

Thermodynamic Calculations of Reaction Pathways and Stability

Computational chemistry provides the tools to calculate key thermodynamic properties of this compound, offering insights into its stability and the feasibility of potential reaction pathways. Using methods like DFT, parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be determined.

These calculations are crucial for:

Assessing Molecular Stability: A more negative enthalpy of formation indicates greater thermodynamic stability. By comparing the calculated thermodynamic data of this compound with its isomers or related compounds, its relative stability can be established.

Predicting Reaction Energetics: For a proposed reaction involving this compound, the change in enthalpy (ΔHrxn) and Gibbs free energy (ΔGrxn) can be calculated. A negative ΔGrxn indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process under standard conditions. This allows for the theoretical screening of potential synthetic routes or degradation pathways.

Investigating Isomerism: Azobenzene derivatives can exist as E (trans) and Z (cis) isomers. Thermodynamic calculations can determine the relative stability of these two forms. Typically, the E-isomer is thermodynamically more stable due to reduced steric hindrance. The calculations can quantify this energy difference, which is critical for understanding the photoisomerization process central to the function of many azobenzene-based molecular switches.

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy (H) | -125.5 kcal/mol |

| Gibbs Free Energy (G) | -85.3 kcal/mol |

| Entropy (S) | 134.8 cal/mol·K |

Note: The data presented is for the related compound p-Dimethylaminoazobenzene. These values serve as an estimate, and the presence of the bromine atom in this compound would lead to different quantitative results.

Advanced Research Applications of 4 Bromo 4 Dimethylaminoazobenzene and Its Derivatives

Application in Organic Electronics

The field of organic electronics leverages the properties of carbon-based molecules and polymers to create novel electronic devices. Azobenzene (B91143) derivatives, including 4'-Bromo-4-dimethylaminoazobenzene, are particularly valued for their photochromism—the ability to undergo reversible isomerization between two forms, trans and cis, upon exposure to light of specific wavelengths. This switching behavior can induce significant changes in the material's properties, such as its absorption spectrum, molecular geometry, and dipole moment, which are foundational for applications in organic electronics.

Light-Absorbing Materials for Organic Photovoltaics (OPVs)

While direct application of this compound as a primary light-absorbing material in high-efficiency organic photovoltaics (OPVs) is not extensively documented, its structural motifs are relevant. The fundamental principle of an OPV device relies on the absorption of light by an organic semiconductor to generate an exciton (B1674681) (a bound electron-hole pair), which is then separated into free charge carriers at a donor-acceptor interface.

The strong absorption of visible light by azobenzene compounds, governed by the π-π* and n-π* electronic transitions, is a prerequisite for a light-harvesting material. The "push-pull" nature of this compound, with its electron-donating and electron-withdrawing substituents, can be tuned to optimize the absorption spectrum to better match the solar spectrum. The photo-isomerization capability could, in theory, be used to alter the morphology and energy levels of the active layer in response to light, potentially influencing device performance. However, the energy loss associated with the isomerization process and the stability of the cis isomer are significant challenges to overcome for practical photovoltaic applications.

Development of Photosensitive Polymers and Reusable Films

A more prominent application for azobenzene derivatives like this compound is in the creation of photosensitive polymers for applications such as optical data storage and reusable films. nih.gov When this chromophore is incorporated into a polymer chain, either as a pendant group or within the main chain, the resulting material can exhibit macroscopic changes in response to light.

The reversible trans-cis isomerization of the azobenzene unit, induced by UV and visible light, can alter the polymer's physical properties. For instance, the change in molecular geometry from the linear trans form to the bent cis form can disrupt the packing of polymer chains, leading to changes in the material's refractive index, birefringence, and surface topography. nih.govmdpi.com This phenomenon is the basis for holographic data storage, where information is written, erased, and rewritten using light. nih.gov Polymers containing azobenzene moieties can be used to create high-density optical data storage media and rewritable patterns. researchgate.net

Table 1: Photo-isomerization Properties of Azobenzene Derivatives

| Property | trans-Azobenzene | cis-Azobenzene |

| Structure | Planar, elongated | Bent, compact |

| Thermodynamic Stability | More stable | Less stable |

| UV-Vis Absorption (π-π) | ~320-350 nm | ~320-350 nm |

| UV-Vis Absorption (n-π) | ~430-450 nm (weak) | ~430-450 nm (strong) |

| Conversion | cis to trans (Visible light or heat) | trans to cis (UV light) |

Note: The exact absorption maxima can vary depending on the substituents and the solvent.

Role in Advanced Materials Science

The ability of this compound to respond to external light stimuli makes it a valuable component in the design of "smart" materials that can adapt to their environment.

Functional Additives in Polymer Composites for Property Enhancement

Incorporating this compound as a functional additive into polymer composites can impart photoresponsive characteristics to otherwise inert materials. Even at low concentrations, the photo-isomerization of the azobenzene dopant can trigger significant changes in the host polymer matrix. This can be used to reversibly modify properties such as mechanical stiffness, surface wettability, and permeability. For example, dispersing these molecules in a polymer matrix could allow for the phototuning of the material's adhesive properties.

Exploration in Liquid Crystalline Systems

Azobenzene derivatives are widely used as mesogens—the fundamental units of liquid crystals—due to their rigid, rod-like structure in the trans form. nih.gov The introduction of a terminal bromine atom and a dimethylamino group in this compound influences the intermolecular interactions and packing, which are critical for the formation of liquid crystalline phases (e.g., nematic, smectic). nih.govresearchgate.net

When incorporated into a liquid crystal host, the photo-isomerization of the azobenzene guest molecule from the linear trans state to the bent cis state disrupts the orientational order of the liquid crystal, which can trigger a phase transition to an isotropic liquid. This effect can be harnessed in applications like optical switching and displays. Furthermore, azobenzene-containing liquid crystal polymers can exhibit photomechanical effects, where light energy is converted into mechanical work, leading to contraction or expansion of the material. mdpi.com

Research on bromo-terminated azobenzene liquid crystals has shown that the length of the alkyl spacer and the position of the bromine atom can determine whether a nematic or smectic phase is favored. researchgate.net Similarly, poly(4-vinylpyridine) quaternized with a bromo-terminated azobenzene derivative has been shown to exhibit a smectic liquid crystal phase. researchgate.net These findings suggest that this compound and its derivatives are promising candidates for developing new photo-active liquid crystalline materials. Polymer-dispersed liquid crystals (PDLCs), which consist of liquid crystal droplets within a polymer matrix, are another area where these compounds could be applied for electrically switchable smart windows and displays. nih.govmdpi.com

Utilization as a Chromophore in Chemical Probes and Indicators

A chromophore is the part of a molecule responsible for its color. The intense color of azobenzene dyes and the sensitivity of their absorption spectra to the chemical environment make them excellent candidates for chemical sensors and indicators.

4'-Dimethylaminoazobenzene itself has been used as a pH indicator. nih.govnih.gov The color of the compound changes as the pH varies due to the protonation or deprotonation of the dimethylamino group and the azo bridge, which alters the electronic structure of the chromophore. The introduction of a bromine atom in the 4' position would modulate the electronic properties and, consequently, the pKa and the color transition range of the indicator.

Furthermore, a structurally similar compound, 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, has been synthesized and used as a chromophoric reagent for the sensitive analysis of amino acid sequences in proteins. nih.gov This reagent binds to amino acids, and the resulting derivatives can be easily detected due to their color, allowing for sequencing at very low concentrations. The color of the spots changes in response to chemical treatment, providing a clear visual signal. nih.gov This highlights the potential of this compound to be functionalized and used as a sensitive chromophore in biochemical and analytical applications, such as in the colorimetric detection of specific ions or molecules.

pH Indicators and Colorimetric Sensors

The utility of azobenzene dyes as pH indicators stems from the acid-base equilibrium of the dimethylamino group and the azo bridge itself. The nitrogen atom of the dimethylamino group can be protonated in acidic conditions, leading to a significant change in the electronic structure of the molecule and, consequently, a distinct color change.

The parent compound, 4-dimethylaminoazobenzene (also known as Methyl Yellow), is a well-known pH indicator with a visual transition from red in acidic solutions (below pH 2.9) to yellow in basic solutions (above pH 4.0). This color change is due to the protonation of the azo group. The introduction of a bromine atom at the 4'-position is expected to influence the pKa of the compound due to its electron-withdrawing nature. This can potentially shift the pH transition range, making this compound a candidate for a pH indicator in a different pH range or for the development of more sensitive colorimetric sensors.

The color change of this compound in response to pH can be quantified by UV-Vis spectroscopy. In acidic media, the protonated form will exhibit a different absorption maximum (λmax) compared to the deprotonated form in basic media. This distinct spectral shift allows for the ratiometric sensing of pH.

Table 1: Hypothetical pH-Dependent Spectral Properties of this compound

| pH Range | Form | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| < 2.5 | Protonated | Red-Violet | ~520 | ~35,000 |

| > 4.5 | Deprotonated | Yellow-Orange | ~410 | ~28,000 |

Note: The data in this table is hypothetical and serves as an illustration of the expected properties based on similar azo dyes. Actual values would need to be determined experimentally.

Chromophoric Labels for Biomolecules

The intense color of this compound makes it a suitable chromophore for labeling biomolecules such as proteins, peptides, and amino acids. By attaching this "color tag" to a target molecule that is otherwise difficult to detect, its presence and quantity can be easily determined using spectrophotometry.

Derivatives of this compound can be synthesized to contain a reactive group that can covalently bind to specific functional groups on biomolecules. For instance, a sulfonyl chloride or isothiocyanate derivative of this compound could be created to react with the primary amine groups of amino acids and proteins. The resulting labeled biomolecule would then absorb light in the visible region, allowing for its detection and quantification.

The key advantage of using a chromophoric label like a this compound derivative is the simplicity and accessibility of the detection method, which relies on standard UV-Vis spectrophotometers.

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it more suitable for analysis by a particular technique, such as high-performance liquid chromatography (HPLC). This compound and its reactive derivatives are excellent candidates for derivatization reagents.

Enhancement of Analyte Detectability (e.g., by Chromophore Addition)

Many analytes of interest, such as fatty acids, certain amino acids, and pharmaceuticals, lack a strong chromophore and therefore exhibit poor or no absorption in the UV-Vis range. This makes their detection by HPLC with a standard UV-Vis detector challenging.

By reacting these analytes with a derivatizing agent based on this compound, a highly absorbing chromophore is introduced into their structure. This significantly enhances their molar absorptivity, leading to a much lower limit of detection. For example, fatty acids can be esterified with a hydroxyl-functionalized derivative of this compound, while amino acids can be reacted with a sulfonyl chloride derivative. The resulting derivatives can then be easily detected in the visible wavelength range, where interference from other components of a complex sample is often lower.

Table 2: Example of Analyte Derivatization with a this compound Derivative for Enhanced HPLC-UV Detection

| Analyte (without chromophore) | Derivatizing Agent | Resulting Derivative | λmax of Derivative (nm) | Limit of Detection (LOD) |

| Lauric Acid | 4'-(Bromomethyl)-4-dimethylaminoazobenzene | 4'-Bromo-4-dimethylaminoazobenzyl laurate | ~420 | Low ng range |

| Glycine | This compound-sulfonyl chloride | Dabsyl-glycine (bromo-derivative) | ~436 | pmol range |

Note: This table provides illustrative examples. The specific derivatizing agent and resulting properties would depend on the synthesis and experimental conditions.

Improvement of Chromatographic Separation Characteristics

Beyond enhancing detectability, derivatization with a reagent like this compound can also improve the chromatographic behavior of analytes. The introduction of the relatively large and nonpolar azobenzene moiety can significantly alter the polarity and retention characteristics of the analyte.

This change in polarity can be exploited to:

Improve separation efficiency: The derivatized analytes may interact more favorably with the stationary phase of the HPLC column, leading to sharper peaks and better resolution between closely related compounds.

Alter retention times: By introducing a nonpolar group, the retention time of polar analytes on a reversed-phase HPLC column can be increased, moving them away from the void volume and potential interferences from the sample matrix.

Enable separation of enantiomers: Chiral derivatives of this compound can be used to separate enantiomeric mixtures of analytes on a chiral stationary phase.

The presence of the bromine atom can further fine-tune the retention behavior due to its size and polarizability, potentially offering unique selectivity in certain chromatographic systems. The systematic modification of the derivatizing agent's structure allows for the optimization of the chromatographic method for a specific analytical challenge.

Environmental Fate and Degradation Pathways of 4 Bromo 4 Dimethylaminoazobenzene

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of molecules by light, is a potential transformation pathway for 4'-Bromo-4-dimethylaminoazobenzene in both aquatic and atmospheric settings. Azo dyes are designed to be photolytically stable to be effective colorants. acs.org However, the absorption of ultraviolet (UV) and visible light can lead to their eventual degradation.

In aquatic environments, direct photolysis may occur, although the quantum yield for this process is generally low for many azo dyes. The rate and extent of photodegradation are influenced by factors such as water depth, turbidity, and the presence of other light-absorbing substances. The high photoreactivity of the carbon-bromine (C-Br) bond suggests that photolytic processes could play a significant role in the transformation of brominated organic pollutants in surface waters. nih.gov The process likely involves the excitation of the molecule to a higher energy state, followed by cleavage of the azo bond or the C-Br bond.

In the atmosphere, the vapor-phase fraction of this compound may be subject to direct photolysis or reaction with photochemically produced hydroxyl radicals (•OH). While specific data for this compound is unavailable, the estimated atmospheric half-life for the related compound 4-dimethylaminoazobenzene due to reaction with hydroxyl radicals is approximately 7 hours.

Advanced oxidation processes (AOPs) can significantly enhance the photodegradation of azo dyes. acs.orgmdpi.commdpi.com These processes generate highly reactive species, most notably hydroxyl radicals, which can non-selectively attack the dye molecule, leading to its mineralization into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. acs.orgnih.gov

Hydrolytic Degradation Pathways

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for most azo dyes under typical environmental pH conditions (pH 5-9). The azo bond is relatively stable to hydrolysis. Similarly, the aromatic C-Br and C-N bonds in this compound are not readily cleaved by water. While specific studies on the hydrolytic stability of this particular compound are lacking, it is expected to be resistant to hydrolysis. However, extreme pH conditions could potentially facilitate some degree of degradation.

Oxidative Degradation Mechanisms (e.g., Free Radical Oxidation)

Oxidative degradation, particularly by free radicals, is a major pathway for the breakdown of this compound in the environment. The primary oxidant in many environmental systems is the hydroxyl radical (•OH). rsc.orgresearchgate.net

The reaction of •OH with this compound can proceed through several mechanisms:

Hydroxyl radical addition to the aromatic rings: This leads to the formation of hydroxylated intermediates, which can undergo further oxidation and ring cleavage.

Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from the methyl groups of the dimethylamino substituent.

Attack on the azo bond: The azo linkage is a site of electron density and can be attacked by electrophilic radicals like •OH, leading to its cleavage and the formation of aromatic amines. nih.gov The resulting primary degradation products would likely be 4-bromoaniline (B143363) and N,N-dimethyl-p-phenylenediamine. These amines are often more mobile and can be more toxic than the parent dye. researchgate.net

The rate constants for the reaction of hydroxyl radicals with organic compounds are a key parameter in assessing their environmental persistence. While a specific rate constant for this compound is not available, studies on similar compounds can provide an estimation. For instance, the rate constants for the reaction of •OH with various organic contaminants, including aromatic compounds, have been determined and often fall in the range of 10^8 to 10^10 M⁻¹s⁻¹. nih.govscispace.com

Persistence and Environmental Distribution Dynamics

The persistence and distribution of this compound in the environment are governed by its resistance to degradation and its partitioning behavior between different environmental compartments (water, soil, sediment, and air).

Due to the lack of experimental data for this compound, quantitative structure-activity relationship (QSAR) models are often employed to estimate degradation half-lives. For brominated organic pollutants, persistence generally increases with the degree of halogenation in air and sediment. However, in surface water and soil, the trend can be reversed due to the role of photolysis. nih.gov The thermal half-lives of azobenzene (B91143) derivatives are highly sensitive to substituents. researchgate.netnih.govresearchgate.net

Estimated Environmental Half-Lives of this compound

| Environmental Compartment | Estimated Half-Life | Primary Degradation Pathway |

|---|---|---|

| Atmosphere | Hours to Days | Reaction with •OH radicals, Direct Photolysis |

| Surface Water | Weeks to Months | Photodegradation, Microbial Degradation |

| Soil | Months to Years | Microbial Degradation |

This table presents estimated values based on the properties of structurally similar compounds and general principles of environmental chemistry. Actual values may vary depending on specific environmental conditions.

The distribution of this compound in the environment is largely determined by its partitioning between water and organic phases, which can be estimated by its octanol-water partition coefficient (Log K_ow) and soil organic carbon-water (B12546825) partition coefficient (K_oc).

Estimated Partition Coefficients for this compound

| Parameter | Estimated Value | Implication for Environmental Distribution |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Moderate to high potential for bioaccumulation and sorption to organic matter. |

These values are estimations based on QSAR models and data for similar compounds. Experimental verification is needed for accurate assessment.

The relatively high K_oc value suggests that once released into the environment, this compound will likely adsorb strongly to soil and sediment particles, limiting its mobility in groundwater but leading to its accumulation in benthic environments. nih.gov

Elucidation of Structure Property Relationships in 4 Bromo 4 Dimethylaminoazobenzene

Influence of Bromine Substituent on Electronic and Spectroscopic Properties

The bromine atom, positioned at the 4'-position of the azobenzene (B91143) scaffold, exerts a significant influence on the molecule's electronic and spectroscopic characteristics primarily through its electron-withdrawing inductive effect (-I) and its weaker electron-donating resonance effect (+M). As a halogen, bromine is moderately deactivating yet ortho-, para-directing in electrophilic aromatic substitution, a characteristic that hints at its electronic role within the π-system.

The primary spectroscopic features of azobenzenes are the high-intensity π-π* transition, typically found in the ultraviolet (UV) region, and the low-intensity n-π* transition, which appears in the visible region. The bromine substituent is expected to cause a bathochromic (red) shift in the π-π* absorption band compared to unsubstituted azobenzene. This is because the halogen's lone pairs can participate in resonance, slightly raising the energy of the highest occupied molecular orbital (HOMO). For instance, 4,4'-dibromoazobenzene (B73510) exhibits its π-π* transition (trans-isomer) at approximately 343 nm. bilpubgroup.combilpubgroup.comresearchgate.netbilpubgroup.com The bromine atom also influences the n-π* transition, which is crucial for the photoisomerization process. In 4,4'-dibromoazobenzene, the cis-isomer's n-π* absorption is observed around 435 nm. bilpubgroup.combilpubgroup.combilpubgroup.com

Table 11.1.1: Spectroscopic Data for 4,4'-Dibromoazobenzene

| Transition | Isomer | Approximate Wavelength (λmax) |

|---|---|---|

| π-π* | trans | 343 nm |

| n-π* | cis | 435 nm |

Data is for 4,4'-dibromoazobenzene as a proxy to illustrate the influence of bromine substitution. bilpubgroup.combilpubgroup.combilpubgroup.com

Impact of the Dimethylamino Group on Chromophore Behavior and Intramolecular Charge Transfer

The dimethylamino group (-N(CH₃)₂) at the 4-position is a powerful electron-donating group, acting through a strong resonance effect (+M). This group dramatically alters the electronic structure of the azobenzene chromophore. In conjunction with the electron-withdrawing bromine atom, it establishes a pronounced "push-pull" character, where electron density is pushed from the dimethylamino-substituted ring across the azo bridge to the bromo-substituted ring.

This electronic asymmetry leads to a significant intramolecular charge transfer (ICT) character in the molecule's excited state. Upon photoexcitation, there is a substantial redistribution of electron density from the donor side to the acceptor side. This ICT is a key factor in the intense coloration of such dyes. The strong electron-donating nature of the dimethylamino group causes a significant red shift of the π-π* absorption band, moving it well into the visible spectrum. For example, 4-dimethylaminoazobenzene absorbs at around 410 nm in alcohol. nih.gov In 4'-Bromo-4-dimethylaminoazobenzene, this effect, combined with the influence of the bromine atom, results in a molecule with a highly tunable electronic structure.